

# AMG 837 Calcium Hydrate: A Deep Dive into Glucose-Dependent Insulin Secretion

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *AMG 837 calcium hydrate*

Cat. No.: *B10752487*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **AMG 837 calcium hydrate**, a potent and selective partial agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). This document details its mechanism of action, key quantitative data, experimental protocols, and the signaling pathways involved in its glucose-dependent potentiation of insulin secretion, a promising therapeutic strategy for type 2 diabetes.

## Core Mechanism of Action

AMG 837 is a member of the  $\beta$ -substituted phenylpropanoic acid class of compounds.<sup>[1]</sup> It acts as a partial agonist at the GPR40 receptor, which is highly expressed in pancreatic  $\beta$ -cells.<sup>[2][3]</sup> The activation of GPR40 by AMG 837 is glucose-dependent, meaning it enhances insulin secretion only in the presence of elevated glucose levels.<sup>[2][4]</sup> This glucose sensitivity offers a significant potential advantage over other insulin secretagogues, such as sulfonylureas, by minimizing the risk of hypoglycemia.<sup>[5]</sup>

The binding of AMG 837 to GPR40, a G $\alpha$ q-coupled receptor, initiates a signaling cascade that results in increased intracellular calcium concentrations, a key trigger for insulin granule exocytosis.<sup>[4][6]</sup> Preclinical studies have demonstrated that AMG 837 effectively lowers glucose excursions and increases glucose-stimulated insulin secretion in both normal and diabetic rodent models.<sup>[4][7]</sup>

## Quantitative Data Summary

The following tables summarize the key in vitro potency, efficacy, and in vivo pharmacokinetic parameters of AMG 837.

Table 1: In Vitro Activity of AMG 837

| Parameter                                                                                   | Species/Cell Line      | Value         | Reference |
|---------------------------------------------------------------------------------------------|------------------------|---------------|-----------|
| GPR40 Calcium Flux EC <sub>50</sub>                                                         | Human (CHO cells)      | 13.5 nM       | [8]       |
| GPR40 Calcium Flux EC <sub>50</sub>                                                         | Mouse                  | 22.6 ± 1.8 nM | [4]       |
| GPR40 Calcium Flux EC <sub>50</sub>                                                         | Rat                    | 31.7 ± 1.8 nM | [4]       |
| GPR40 Calcium Flux EC <sub>50</sub>                                                         | Dog                    | 71.3 ± 5.8 nM | [4]       |
| GPR40 Calcium Flux EC <sub>50</sub>                                                         | Rhesus Monkey          | 30.6 ± 4.3 nM | [4]       |
| Insulin Secretion EC <sub>50</sub><br>(from isolated mouse<br>islets at 16.7 mM<br>glucose) | Mouse                  | 142 ± 20 nM   | [5][8]    |
| Specific [ <sup>3</sup> H]AMG 837<br>Binding pIC <sub>50</sub>                              | Human FFA1<br>Receptor | 8.13          | [9]       |

Table 2: Pharmacokinetic Profile of AMG 837 in Rats

| Parameter                                        | Dose      | Value  | Reference |
|--------------------------------------------------|-----------|--------|-----------|
| Oral Bioavailability (%F)                        | 0.5 mg/kg | 84%    | [4][5]    |
| Maximum Plasma Concentration (C <sub>max</sub> ) | 0.5 mg/kg | 1.4 μM | [4][5]    |

## Signaling and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathway of AMG 837 and a typical experimental workflow for assessing its activity.



[Click to download full resolution via product page](#)

AMG 837 signaling pathway in pancreatic  $\beta$ -cells.



[Click to download full resolution via product page](#)

Workflow for evaluating AMG 837 efficacy.

## Detailed Experimental Protocols

### In Vitro: Calcium Flux Assay

This assay is fundamental to determining the potency of GPR40 agonists.

- Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human GPR40/FFA1 receptor are commonly used.

- Assay Principle: The assay measures changes in intracellular calcium concentration upon compound stimulation. This is often achieved using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or a photoprotein like aequorin.[4]
- Procedure:
  - Cells are seeded into 96- or 384-well plates and incubated to allow for attachment.
  - The cells are then loaded with a calcium indicator dye in a physiological buffer.
  - A baseline fluorescence reading is taken using a plate reader (e.g., FLIPR, FlexStation).
  - Serial dilutions of AMG 837 are added to the wells, and the change in fluorescence, corresponding to calcium mobilization, is recorded over time.
- Data Analysis: The peak fluorescence response is plotted against the compound concentration. An EC<sub>50</sub> value, the concentration at which 50% of the maximal response is achieved, is calculated using a four-parameter logistic equation.

## In Vitro: Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Islets

This protocol assesses the direct effect of AMG 837 on pancreatic islet function.

- Islet Isolation: Pancreatic islets are isolated from mice (e.g., C57BL/6) by collagenase digestion of the pancreas followed by density gradient centrifugation.[4]
- Islet Culture and Treatment:
  - Isolated islets are allowed to recover overnight in culture medium.
  - Groups of size-matched islets are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours.
  - The islets are then transferred to a high-glucose buffer (e.g., 16.7 mM glucose) containing various concentrations of AMG 837 or vehicle control.[5]
  - Incubation is typically carried out for 60-90 minutes at 37°C.

- **Insulin Measurement:** After incubation, the supernatant is collected, and the insulin concentration is quantified using an enzyme-linked immunosorbent assay (ELISA).
- **Data Analysis:** The amount of secreted insulin is normalized to the islet number or protein content. The dose-response relationship is plotted to determine the EC<sub>50</sub> of AMG 837 for potentiating glucose-stimulated insulin secretion. To confirm GPR40-dependency, the experiment can be repeated using islets from GPR40 knockout mice, in which AMG 837 should have no effect.[5]

## In Vivo: Intraperitoneal Glucose Tolerance Test (IPGTT)

This is a standard in vivo model to evaluate the anti-diabetic efficacy of a compound.

- **Animal Models:** Normal Sprague-Dawley rats are used to assess effects in a euglycemic state, while obese Zucker fatty rats serve as a model of insulin resistance and type 2 diabetes.[4][7]
- **Procedure:**
  - Animals are fasted overnight.
  - AMG 837 is administered via oral gavage at various doses (e.g., 0.03, 0.1, 0.3 mg/kg).[4]
  - After a set pre-treatment time (e.g., 30 minutes), a baseline blood sample is collected (t=0).
  - A glucose bolus (e.g., 2 g/kg) is administered via intraperitoneal injection.
  - Blood samples are collected at various time points post-glucose challenge (e.g., 15, 30, 60, 120 minutes).
- **Analysis:**
  - Plasma glucose concentrations are measured at each time point. The area under the curve (AUC) for glucose is calculated to quantify the overall glucose excursion.
  - Plasma insulin levels are also measured to confirm that the glucose-lowering effect is due to enhanced insulin secretion.[4]

- Chronic Dosing Studies: To assess the durability of the effect, the IPGTT can be performed after a period of daily dosing (e.g., 21 days).[5]

## Conclusion

**AMG 837 calcium hydrate** is a potent GPR40 partial agonist that enhances insulin secretion in a glucose-dependent manner. Its favorable preclinical profile, including good oral bioavailability and robust efficacy in rodent models of diabetes, highlights the therapeutic potential of targeting GPR40. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals working on novel treatments for type 2 diabetes. While clinical development of some GPR40 agonists has faced challenges, the mechanism of action remains a compelling and actively pursued area of metabolic disease research.[3][10]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 5. journals.plos.org [journals.plos.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. axonmedchem.com [axonmedchem.com]

- 9. AMG 837 calcium hydrate 1259389-38-2 | MCE [medchemexpress.cn]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [AMG 837 Calcium Hydrate: A Deep Dive into Glucose-Dependent Insulin Secretion]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10752487#amg-837-calcium-hydrate-and-glucose-dependent-insulin-secretion>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)